molecular formula C20H21BrN2O2 B2815529 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide CAS No. 1448033-53-1

3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide

Cat. No.: B2815529
CAS No.: 1448033-53-1
M. Wt: 401.304
InChI Key: QYVVMMTXOOPZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide is a synthetic brominated organic compound featuring a propanamide core structure that links a 2-bromophenyl moiety and a substituted phenyl ring. The molecular structure includes a central amide bond, a key feature in many pharmacologically active compounds and materials science research . The specific arrangement, particularly the 2-bromophenyl group and the cyclopropylamidoethyl side chain, suggests potential for investigation in various scientific fields. Compounds with similar structural motifs, such as benzothiazole and propanamide derivatives, are frequently explored in medicinal chemistry for their biological activities . This compound is provided as a high-purity solid for research purposes. It is intended for use in laboratory investigations only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVVMMTXOOPZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the formation of the propanamide backbone through amide bond formation reactions. The cyclopropylamino group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a bromophenyl group, a cyclopropylamino moiety, and a propanamide backbone. Its molecular formula is C20H22BrN3O2, with a molecular weight of approximately 404.31 g/mol. The presence of the bromine atom and the cyclopropyl group contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures to 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide exhibit potential anticancer properties. For instance, derivatives of propanamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study on related propanamide derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), indicating that structural modifications can enhance anticancer efficacy .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Compounds that interact with NMDA receptors and exhibit neuroprotective properties are of great interest in treating neurodegenerative disorders.

  • Case Study : Research has highlighted the role of similar compounds as NMDA receptor antagonists, which may help reduce excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development.

Interaction with Receptors

The compound may act as an antagonist at NMDA receptors, which play a critical role in synaptic plasticity and memory function. Its ability to modulate excitatory neurotransmission could provide therapeutic benefits in managing neurodegenerative diseases.

  • Research Findings : Studies suggest that compounds with similar functionalities can inhibit excessive glutamate signaling, thereby providing neuroprotective effects .

Antioxidant Properties

Emerging evidence indicates that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in various diseases.

  • Research Findings : The antioxidant activity of related compounds has been linked to their ability to scavenge free radicals and reduce cellular damage .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may engage in π-π interactions with aromatic residues, while the cyclopropylamino group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Structural and Pharmacological Comparison

Compound Name Substituents/Backbone Molecular Weight (Da)* Key Pharmacological Activity Synthesis Yield
Target Compound 2-Bromophenyl, cyclopropylamino ~443.3 Not reported Not reported
Compound 8 Sulfonamido, trifluoromethylphenyl ~400.4 Dopamine D2 antagonist 36%
Compound 4l Benzothiazole-piperazine, nitroimidazole ~624.7 Anti-HIV-1 (EC50 = 0.8 μM) Not reported
3-[(Z)-5-(3-Bromobenzylidene)...propanamide Thiazolidinone, nitro-phenyl ~493.9 Not reported 85%

*Calculated based on structural formulas.

Research Findings and Implications

  • Ortho-Bromophenyl vs. Para-Bromophenyl : The target’s ortho-bromine may introduce steric effects that hinder off-target interactions compared to para-substituted analogs .
  • Cyclopropylamino Advantage: This group likely enhances metabolic stability over methylamino or linear amines, as seen in analogs like DX-CA-[S2200] () .
  • Synthetic Feasibility: High-yield routes for thiazolidinone analogs (85%) suggest that optimizing the target’s synthesis could improve scalability .

Biological Activity

3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, a cyclopropylamino moiety, and an amide functional group, contributing to its unique chemical properties. Its molecular formula is C20H22BrN3O2, with a molecular weight of 410.32 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the cyclopropylamine derivative : Cyclopropylamine reacts with an appropriate carbonyl compound to form the desired cyclopropylamino structure.
  • Amidation reaction : The bromophenyl group is introduced through an acylation reaction with the cyclopropylamine derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
  • Case Study : A study demonstrated that a related compound reduced tumor growth in xenograft models of breast cancer by approximately 50% compared to controls .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Target Enzymes : It shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Research Findings : In vitro assays revealed that the compound inhibits COX-1 and COX-2 activity with IC50 values in the low micromolar range .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Activity Spectrum : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerXenograft model50% tumor reduction
Enzyme InhibitionCOX inhibitionIC50 ~ 5 μM
AntimicrobialBacterial assayEffective against E. coli

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide?

  • Methodological Answer : The synthesis of this compound requires multi-step reactions, including amide coupling and cyclopropane functionalization. Key parameters include:

  • Temperature : Maintain 0–5°C during cyclopropane ring formation to prevent side reactions (e.g., ring-opening) .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amide bond formation .
  • Catalysts : Use coupling agents such as HATU or EDCI to improve yields in peptide-like bond synthesis .
  • Reaction Time : Monitor intermediates via TLC or HPLC to terminate reactions at optimal conversion (typically 12–24 hours) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms the cyclopropylamino group (δ 1.2–1.8 ppm for cyclopropane protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities from bromophenyl intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ at ~420–430 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?

  • Methodological Answer :

  • Substituent Modification : Replace the bromophenyl group with fluorophenyl or methylthio groups to evaluate changes in lipophilicity and receptor binding .
  • Cyclopropyl Group Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to the cyclopropane ring to stabilize interactions with hydrophobic enzyme pockets .
  • In Silico Docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinases or GPCRs) and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to distinguish assay-specific artifacts from true potency variations .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation in certain models (e.g., murine vs. human systems) .
  • Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) in cell-based assays to avoid cytotoxicity masking activity .

Q. Which computational approaches predict pharmacokinetic properties and metabolic pathways?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism sites .
  • Metabolite Identification : Use MetaSite to simulate Phase I/II metabolism, focusing on cleavage of the propanamide bond or bromophenyl oxidation .
  • Free-Energy Perturbation (FEP) : Model binding free energy changes for derivatives targeting enzymes like HDACs or kinases .

Data Contradiction Analysis

Q. How should researchers address conflicting results in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Scale-Dependent Parameters : Adjust stirring rate (≥500 rpm) and cooling efficiency to maintain homogeneity in larger batches .
  • Intermediate Isolation : Purify key intermediates (e.g., bromophenyl precursors) via column chromatography before proceeding to avoid cumulative impurities .
  • Replication : Repeat small-scale reactions under identical conditions to confirm reproducibility before scaling .

Experimental Design Considerations

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination over 48–72 hours .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Selectivity Index : Compare IC50 values in non-cancerous cells (e.g., HEK293) to assess therapeutic window .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.